4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
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Overview
Description
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic properties .
Scientific Research Applications
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may exert its effects through modulation of neurotransmitter systems and inhibition of bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Uniqueness
What sets 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid apart from similar compounds is its unique structural features, such as the presence of both methoxy and benzoic acid moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONRFQXBWXRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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